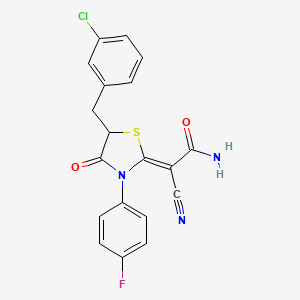
4-(2,5-Dichlorothiophen-3-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,5-Dichlorothiophen-3-yl)butanamide is a chemical compound with the CAS Number: 34967-66-3 . It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new series of 3-(2,5-dichlorothiophen-3-yl)-5-aryl-4,5-dihydro-1H-pyrazole-1-carbothioamides were synthesized either by the reaction of (E)-3-aryl-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-ones with thiosemicarbazide or by one-pot reaction of 3-acetyl-2,5-dichlorothiophene with the corresponding aldehyde and thiosemicarbazide .Molecular Structure Analysis
The molecular structure of 4-(2,5-Dichlorothiophen-3-yl)butanamide has been characterized using different spectroscopic methods . The InChI Code is 1S/C8H9Cl2NOS/c9-6-4-5 (8 (10)13-6)2-1-3-7 (11)12/h4H,1-3H2, (H2,11,12) and the InChI key is PUESDYQRGIMLNK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The molecular weight of 4-(2,5-Dichlorothiophen-3-yl)butanamide is 238.14 . The melting point is reported to be between 99-103 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
The compound has been studied for its antimicrobial activity. Specifically, a related class of compounds—3-(2,5-dichlorothiophen-3-yl)-5-arylpyrazole-1-carbothioamides —was synthesized and evaluated. Among these derivatives, compound (3b) exhibited moderate activity against Bacillus subtilis and Penicillium fimorum. However, other synthesized compounds did not show significant activity against the tested microbes .
Antioxidant Activity
Several derivatives of this compound were assessed for their antioxidant properties. Notably, compounds (2a) and (2e) demonstrated excellent antioxidant activity, with percentages of 95.2% and 96.3%, respectively. These results suggest that they could serve as potential antioxidants .
Molecular Docking Studies
To explore the possibility of using these compounds as drugs, molecular docking studies were conducted. The target protein was cytochrome P450 14 alpha-sterol demethylase (CYP51) . Compounds (3a) and (3b) showed the highest affinity with the lowest binding energies, indicating their potential as drug candidates .
Tuberculosis Treatment
While not directly related to this specific compound, it’s worth noting that piperazine derivatives have applications in tuberculosis (TB) treatment. For instance, Macozinone (PBTZ169) , a piperazine-based compound, is currently undergoing clinical studies for TB treatment.
Cytotoxic Activity
In tissue-specific toxicity studies, certain derivatives of this compound exhibited strong cytotoxic activity against HepG2 cell lines . Compounds 5d , 5h , and 5i had IC50 values of 1.53 µM, outperforming 5-fluorouracil (IC50 = 1.65 µM) .
Wirkmechanismus
Target of Action
Similar compounds have been studied for their interaction withcytochrome P450 14 alpha-sterol demethylase (CYP51) . CYP51 is an essential enzyme in the biosynthesis of sterols in eukaryotes and is a common target for antifungal drugs .
Mode of Action
Based on the molecular docking studies of similar compounds, it can be inferred that these compounds may interact with the active site of cyp51, thereby inhibiting its function .
Biochemical Pathways
Inhibition of cyp51 can disrupt the biosynthesis of ergosterol, a vital component of fungal cell membranes . This disruption can lead to altered cell membrane permeability and function, ultimately leading to cell death .
Result of Action
Based on the potential inhibition of cyp51, it can be inferred that the compound may lead to the disruption of fungal cell membrane integrity and function, resulting in cell death .
Eigenschaften
IUPAC Name |
4-(2,5-dichlorothiophen-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NOS/c9-6-4-5(8(10)13-6)2-1-3-7(11)12/h4H,1-3H2,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUESDYQRGIMLNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1CCCC(=O)N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dichlorothiophen-3-yl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-(propylamino)purine-2,6-dione](/img/structure/B2827488.png)
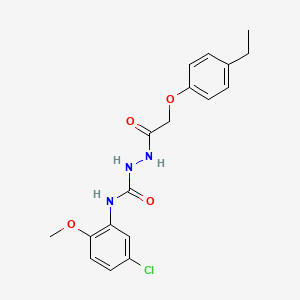
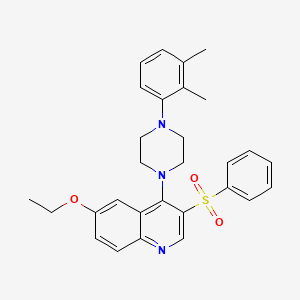
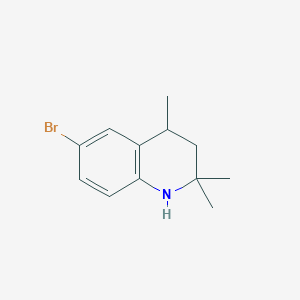
![(2E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(naphthalen-1-yl)prop-2-enenitrile](/img/structure/B2827497.png)

![3-[[12-(Azepan-1-yl)-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl]amino]benzoic acid](/img/structure/B2827500.png)

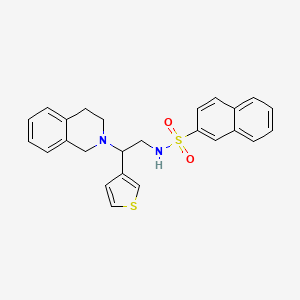


![2-[(4-Methoxy-1,3-benzothiazol-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2827508.png)
![Methyl 2-amino-2-[3-(4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2827510.png)
